molecular formula C14H13BrN2O B5469546 N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide

N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide

Cat. No.: B5469546
M. Wt: 305.17 g/mol
InChI Key: SUQXQXUQYOZPBZ-UHFFFAOYSA-N
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Description

N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It features a bromopyridine moiety attached to an acetamide group, which is further connected to a methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide typically involves the following steps:

    Bromination of Pyridine: The starting material, 2-pyridine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride to yield 5-bromopyridine.

    Acylation: The 5-bromopyridine is then subjected to acylation with 2-(4-methylphenyl)acetyl chloride in the presence of a base such as triethylamine or pyridine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.

    Coupling Reactions: The bromopyridine moiety can participate in coupling reactions such as Suzuki-Miyaura or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., K2CO3, NaOH).

    Oxidation: Oxidizing agents (e.g., mCPBA, H2O2).

    Reduction: Reducing agents (e.g., LiAlH4, NaBH4).

    Coupling Reactions: Palladium catalysts, bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, DMF).

Major Products

    Substitution: N-(5-substituted-pyridin-2-yl)-2-(4-methylphenyl)acetamide derivatives.

    Oxidation: this compound N-oxide.

    Reduction: N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)ethylamine.

    Coupling: Biaryl derivatives with various functional groups.

Scientific Research Applications

N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of novel materials with specific properties such as conductivity or fluorescence.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological targets.

Mechanism of Action

The mechanism of action of N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromopyridine moiety can facilitate binding to specific sites, while the acetamide group can enhance the compound’s stability and solubility.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloropyridin-2-yl)-2-(4-methylphenyl)acetamide
  • N-(5-fluoropyridin-2-yl)-2-(4-methylphenyl)acetamide
  • N-(5-iodopyridin-2-yl)-2-(4-methylphenyl)acetamide

Uniqueness

N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as coupling and substitution. The bromine atom also influences the compound’s reactivity and binding affinity in biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-2-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O/c1-10-2-4-11(5-3-10)8-14(18)17-13-7-6-12(15)9-16-13/h2-7,9H,8H2,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUQXQXUQYOZPBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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